2-Acetoxy-4,4,4-trifluorobutyronitrile
Description
2-Acetoxy-4,4,4-trifluorobutyronitrile is a fluorinated nitrile derivative characterized by a trifluoromethyl group at the C4 position and an acetoxy substituent at the C2 position. This compound is of interest in organic synthesis due to the combined electronic effects of the electron-withdrawing trifluoromethyl and nitrile groups, as well as the reactivity of the acetoxy moiety.
Properties
IUPAC Name |
(1-cyano-3,3,3-trifluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-4(11)12-5(3-10)2-6(7,8)9/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCEAUVNWIQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4,4,4-trifluorobutyronitrile typically involves the reaction of 4,4,4-trifluorobutyronitrile with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4,4,4-trifluorobutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 4,4,4-trifluorobutylamine.
Substitution: Formation of various substituted butyronitrile derivatives.
Scientific Research Applications
2-Acetoxy-4,4,4-trifluorobutyronitrile is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4,4,4-trifluorobutyronitrile involves its interaction with specific molecular targets and pathways. The acetoxy group and the trifluoromethyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules .
Comparison with Similar Compounds
Key Insights:
- Substituent Effects : The bromo group in 19b facilitates nucleophilic displacement, as evidenced by its use in forming carbon-heteroatom bonds. In contrast, the acetoxy group in the target compound may favor elimination reactions due to steric hindrance and the leaving group ability of acetate (pKa ~ -2) compared to bromide (pKa ~ -9) .
- Spectroscopic Differences :
Reactivity and Stability
- Thermal Stability : Bromo-substituted analogs (e.g., 19b) exhibit moderate stability under thermochemical conditions, whereas acetoxy derivatives may decompose via retro-aldol pathways at elevated temperatures.
- Photochemical Reactivity : Trifluoromethylated nitriles often undergo [2+2] cycloadditions under UV light; however, the acetoxy group’s electron-donating resonance effects could alter reaction outcomes compared to halides .
Biological Activity
2-Acetoxy-4,4,4-trifluorobutyronitrile (CAS No. 1314914-15-2) is a chemical compound with significant potential in biological research and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C6H6F3NO2
- Molecular Weight : 181.11 g/mol
- IUPAC Name : 1-cyano-3,3,3-trifluoropropyl acetate
The biological activity of this compound is primarily attributed to its structural components, particularly the acetoxy and trifluoromethyl groups. These groups enable the compound to act as both an electrophile and a nucleophile under varying conditions. The compound interacts with specific molecular targets and pathways, potentially influencing various biochemical processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Study Example
A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound might disrupt cell proliferation pathways.
Mechanisms Under Investigation
The mechanisms through which this compound exerts its biological effects are under active investigation. Key areas of focus include:
- Interaction with Enzymes : Research is exploring how the compound interacts with various enzymes involved in metabolic pathways.
- Signal Transduction Pathways : Studies are assessing the impact of the compound on key signaling pathways that regulate cell growth and differentiation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
